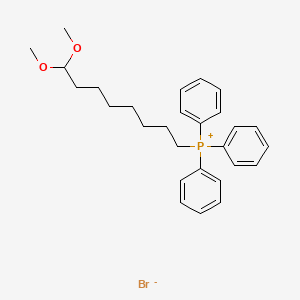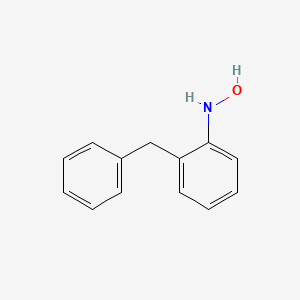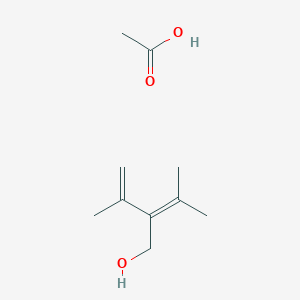
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes both acetic acid and alcohol functional groups. It is used in various chemical processes and has applications in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol typically involves the esterification of 3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is essential to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol: C10H18O3
This compound derivatives: Various derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its dual functional groups (acetic acid and alcohol), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
144066-82-0 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
acetic acid;3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-6(2)8(5-9)7(3)4;1-2(3)4/h9H,1,5H2,2-4H3;1H3,(H,3,4) |
Clave InChI |
SIOIQOFXKSYZCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(CO)C(=C)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


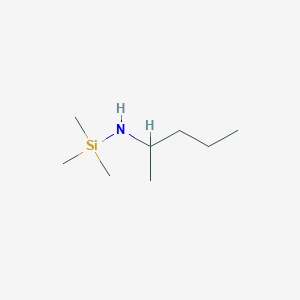
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
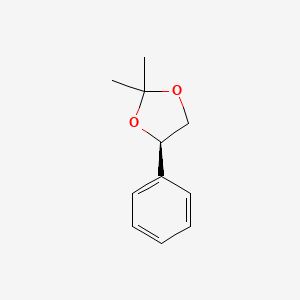
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)

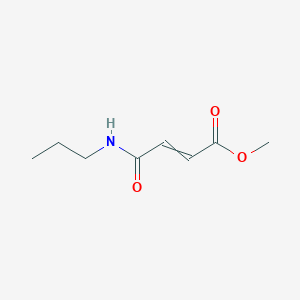
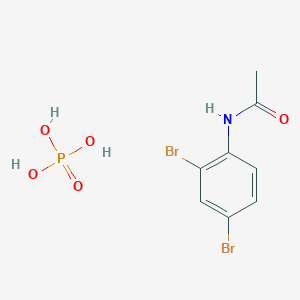
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
